

# The Role of DBPR108 in Incretin Hormone Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**DBPR108**, also known as Prusogliptin, is a novel, potent, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth overview of the core mechanism of **DBPR108**, focusing on its role in the regulation of incretin hormones. It summarizes key quantitative data from preclinical and clinical studies, details the experimental protocols used to evaluate its efficacy and mechanism of action, and provides visual representations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for metabolic diseases.

## **Introduction to Incretin Hormones and DPP-4**

The incretin effect is a physiological phenomenon characterized by the enhanced secretion of insulin following oral glucose administration compared to an equivalent intravenous glucose infusion. This effect is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from enteroendocrine cells into the bloodstream in response to nutrient ingestion and play a crucial role in maintaining glucose homeostasis.



Glucagon-Like Peptide-1 (GLP-1): Secreted by L-cells in the distal ileum and colon, GLP-1 stimulates glucose-dependent insulin secretion from pancreatic  $\beta$ -cells, suppresses glucagon secretion from pancreatic  $\alpha$ -cells, slows gastric emptying, and promotes satiety.

Glucose-Dependent Insulinotropic Polypeptide (GIP): Secreted by K-cells in the proximal small intestine, GIP also stimulates glucose-dependent insulin secretion.

The biological activity of both GLP-1 and GIP is rapidly terminated by the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a ubiquitous serine protease that cleaves and inactivates GLP-1 and GIP within minutes of their release.[1] By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased, thereby enhancing their glucose-lowering effects.

#### **DBPR108: A Selective DPP-4 Inhibitor**

**DBPR108** (Prusogliptin) is a novel, orally bioavailable small molecule that acts as a potent and selective inhibitor of the DPP-4 enzyme.[2][3] Its primary mechanism of action is to prevent the degradation of incretin hormones, thereby prolonging their activity.[1][4] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, resulting in improved glycemic control in patients with T2DM.[5][6] Preclinical studies have demonstrated the selectivity of **DBPR108** for DPP-4 over other related enzymes such as DPP-2, DPP-8, and DPP-9.[5]

## **Quantitative Data Summary**

The efficacy, pharmacokinetics, and pharmacodynamics of **DBPR108** have been evaluated in numerous preclinical and clinical studies. The following tables summarize the key quantitative findings.

## **Table 1: Preclinical Efficacy of DBPR108**



| Parameter              | Species                             | Model                             | DBPR108<br>Dose                  | Observatio<br>n                                     | Reference |
|------------------------|-------------------------------------|-----------------------------------|----------------------------------|-----------------------------------------------------|-----------|
| DPP-4<br>Inhibition    | Rats, Dogs,<br>Diabetic Mice        | -                                 | Dose-<br>dependent               | Inhibition of systemic plasma DPP-4 activity        | [2]       |
| Active GLP-1<br>Levels | Rats                                | Oral Glucose<br>Challenge         | Dose-<br>dependent               | Elevated<br>serum levels<br>of active<br>GLP-1      | [2]       |
| Insulin Levels         | Rats                                | Oral Glucose<br>Challenge         | Dose-<br>dependent               | Elevated<br>serum levels<br>of insulin              | [2]       |
| Glucose<br>Tolerance   | Diet-Induced<br>Obese (DIO)<br>Mice | Oral Glucose<br>Tolerance<br>Test | 0.1 mg/kg<br>(with<br>metformin) | Prominently strong increase in glucose tolerability | [2]       |
| DPP-4 IC50             | Multiple<br>Species (in<br>vitro)   | Plasma                            | -                                | 4.1–20.4 nM                                         | [3]       |

Table 2: Clinical Pharmacokinetics of DBPR108 (Phase I)



| Parameter                        | Population                  | DBPR108<br>Dose (once<br>daily) | Value                       | Reference |
|----------------------------------|-----------------------------|---------------------------------|-----------------------------|-----------|
| Single Dose                      |                             |                                 |                             |           |
| Tmax (median)                    | Healthy Male<br>Volunteers  | 25 - 600 mg                     | 1.9 - 4 h                   | [7]       |
| Cmax                             | Patients with T2DM          | 50 mg                           | 64.7% (DPP-4<br>Inhibition) | [3]       |
| 100 mg                           | 72.6% (DPP-4<br>Inhibition) | [3]                             |                             |           |
| 200 mg                           | 88.7% (DPP-4<br>Inhibition) | [3]                             |                             |           |
| Multiple Doses<br>(Steady State) |                             |                                 |                             |           |
| Tmax,ss<br>(median)              | Patients with T2DM          | 50, 100, 200 mg                 | 1.5 - 4 h                   | [3][8]    |
| Cmax,ss (mean)                   | Patients with T2DM          | 50 mg                           | 119 ng/mL                   | [3][8]    |
| 100 mg                           | 256 ng/mL                   | [3][8]                          |                             |           |
| 200 mg                           | 567 ng/mL                   | [3][8]                          |                             |           |
| Accumulation<br>Ratio            | Patients with T2DM          | 50, 100, 200 mg                 | 0.85 - 1.3                  | [3][8]    |

Table 3: Clinical Pharmacodynamics of DBPR108 (Phase I)



| Parameter                          | Population            | DBPR108<br>Dose (once<br>daily) | Observation                    | Reference |
|------------------------------------|-----------------------|---------------------------------|--------------------------------|-----------|
| Maximum DPP-4<br>Inhibition (Emax) | Patients with<br>T2DM | 50 mg                           | 62.1%                          | [3][8]    |
| 100 mg                             | 69.9%                 | [3]                             |                                |           |
| 200 mg                             | 89.4%                 | [3][8]                          |                                |           |
| Active GLP-1<br>Levels             | Patients with T2DM    | 50, 100, 200 mg                 | Increased after administration | [8]       |

Table 4: Clinical Efficacy of DBPR108 in Patients with T2DM (Phase II & III)



| Study                                       | Treatment                     | Duration       | Change from<br>Baseline in<br>HbA1c (LS<br>Mean ± SE) | Reference |
|---------------------------------------------|-------------------------------|----------------|-------------------------------------------------------|-----------|
| Phase II<br>Monotherapy                     | DBPR108 50 mg                 | 12 weeks       | -0.51% ± 0.71                                         |           |
| DBPR108 100<br>mg                           | 12 weeks                      | -0.75% ± 0.73  | [9]                                                   | _         |
| DBPR108 200<br>mg                           | 12 weeks                      | -0.57% ± 0.78  | [9]                                                   |           |
| Placebo                                     | 12 weeks                      | -0.04% ± 0.77  | [9]                                                   |           |
| Phase III Add-on to Metformin               | DBPR108 100<br>mg + Metformin | 24 weeks       | -0.70% ± 0.09%                                        | [5][10]   |
| Placebo +<br>Metformin                      | 24 weeks                      | -0.07% ± 0.11% | [5][10]                                               |           |
| Phase III<br>Monotherapy vs.<br>Sitagliptin | DBPR108 100<br>mg             | 24 weeks       | -0.63% (0.04%)                                        | [11]      |
| Sitagliptin 100<br>mg                       | 24 weeks                      | -0.60% (0.07%) | [11][12]                                              |           |
| Placebo                                     | 24 weeks                      | -0.02% (0.07%) | [11][12]                                              |           |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the evaluation of **DBPR108**.

## In Vivo Preclinical Studies

• Objective: To assess the effect of **DBPR108** on glucose tolerance in an animal model of dietinduced obesity.



- Animals: Male C57BL/6J mice are typically used and fed a high-fat diet for a specified period (e.g., 10 weeks) to induce obesity and insulin resistance.
- Procedure:
  - Mice are fasted for 4-6 hours with free access to water.
  - A baseline blood sample (Time 0) is collected from the tail vein to measure blood glucose levels.[5]
  - DBPR108 or vehicle is administered orally (e.g., via gavage) at a specified dose.[2]
    Metformin may be co-administered.[2]
  - After a set time (e.g., 30 minutes), a glucose solution (typically 1-2 g/kg body weight) is administered orally.[9]
  - Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[9]
  - Blood glucose concentrations are measured using a glucometer.
  - The area under the curve (AUC) for the glucose excursion is calculated to quantify glucose tolerance.
- Objective: To determine the in vivo inhibitory effect of **DBPR108** on plasma DPP-4 activity.
- Sample Collection: Blood samples are collected from animals at various time points after oral administration of DBPR108.[2] Plasma is prepared by centrifugation.
- Assay Principle: A fluorometric assay is commonly used, where DPP-4 cleaves a non-fluorescent substrate (e.g., H-Gly-Pro-AMC) to release a fluorescent product (AMC).[13][14]
  The rate of fluorescence increase is proportional to the DPP-4 activity.
- Procedure (based on a commercial kit):[13]
  - Prepare an AMC standard curve.
  - Dilute plasma samples in the provided assay buffer.



- Add diluted plasma samples to the wells of a 96-well plate.
- For background control, a DPP-4 inhibitor (like sitagliptin) is added to a replicate of each sample.[13]
- A reaction mix containing the DPP-4 substrate is added to each well.
- The plate is incubated at 37°C, and fluorescence (Ex/Em = 360/460 nm) is measured at multiple time points.
- DPP-4 activity is calculated based on the standard curve and the change in fluorescence over time, corrected for the background.
- Objective: To quantify the effect of **DBPR108** on the levels of active incretin hormones and insulin.
- Sample Collection: Following an oral glucose challenge in animals treated with DBPR108 or vehicle, blood is collected into tubes containing a DPP-4 inhibitor to prevent ex vivo degradation of active GLP-1.[11] Serum or plasma is then isolated.
- Assay Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying active GLP-1 and insulin. These are typically sandwich ELISAs.
- Procedure (General ELISA Protocol):[6][15]
  - A 96-well microplate is pre-coated with a capture antibody specific for active GLP-1 or insulin.
  - Standards, controls, and samples are added to the wells and incubated.
  - The plate is washed, and a biotinylated detection antibody is added.
  - After another incubation and wash, a streptavidin-HRP conjugate is added.
  - Following a final wash, a substrate solution (e.g., TMB) is added, leading to color development in proportion to the amount of bound analyte.



- The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).
- The concentration of active GLP-1 or insulin in the samples is determined by comparison to the standard curve.

#### **Human Clinical Trial Assessments**

- Objective: To assess the long-term glycemic control in T2DM patients treated with DBPR108.
- Sample Collection: Whole blood is collected in EDTA tubes.
- Methodology: HbA1c is typically measured using methods certified by the National Glycohemoglobin Standardization Program (NGSP), such as high-performance liquid chromatography (HPLC), immunoassay, or capillary electrophoresis, to ensure standardization with the Diabetes Control and Complications Trial (DCCT) reference method. [16] For multicenter trials, centralized laboratory testing is recommended to minimize interlaboratory variability.[17][18]
- Objective: To evaluate the effect of **DBPR108** on glucose levels after an overnight fast.
- Procedure:
  - Patients are required to fast (no food or drink, except water) for at least 8 hours prior to the test.[7][19]
  - A blood sample is drawn from a vein into a tube containing a glycolysis inhibitor (e.g., sodium fluoride).
  - Plasma is separated by centrifugation.
  - Glucose concentration is measured using a standardized laboratory method, typically an enzymatic assay (e.g., hexokinase or glucose oxidase).[20]
- Objective: To assess the effect of **DBPR108** on glucose levels after a meal.
- Procedure:



- A blood sample is collected exactly 2 hours after the start of a standardized meal or after consuming a 75-gram glucose drink (as part of an OGTT).[1][4]
- Similar to FPG measurement, blood is collected in a tube with a glycolysis inhibitor, and plasma glucose is quantified using a standardized laboratory method.[4]

## **Visualized Signaling Pathways and Workflows**

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and experimental processes related to **DBPR108**.



Click to download full resolution via product page

Caption: Incretin hormone signaling pathway and the mechanism of action of **DBPR108**.





Click to download full resolution via product page

Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT) in mice.





Click to download full resolution via product page

Caption: Workflow for the fluorometric plasma DPP-4 activity assay.



#### Conclusion

**DBPR108** is a potent and selective DPP-4 inhibitor that effectively enhances the incretin system, leading to improved glycemic control in patients with type 2 diabetes. By increasing the levels of active GLP-1 and GIP, **DBPR108** stimulates glucose-dependent insulin secretion and suppresses glucagon release. Clinical trials have demonstrated its efficacy in reducing HbA1c, fasting plasma glucose, and postprandial glucose, both as a monotherapy and as an add-on to metformin, with a favorable safety and tolerability profile.[5][9][15] The data and protocols presented in this guide provide a comprehensive technical overview of **DBPR108**'s role in incretin hormone regulation, supporting its continued development and clinical use as a valuable therapeutic option for the management of T2DM.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. youtube.com [youtube.com]
- 2. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dchosp.org [dchosp.org]
- 4. labcorp.com [labcorp.com]
- 5. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 6. raybiotech.com [raybiotech.com]
- 7. Diabetes Diagnosis & Tests | ADA [diabetes.org]
- 8. Glucose Tolerance Test in Mice [bio-protocol.org]
- 9. The glucose tolerance test in mice: Sex, drugs and protocol PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. ibl-international.com [ibl-international.com]
- 12. verywellhealth.com [verywellhealth.com]







- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. DPP4 Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 15. raybiotech.com [raybiotech.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. Measurement of HbA1c in multicentre diabetes trials should blood samples be tested locally or sent to a central laboratory: an agreement analysis PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measurement of HbA1c in multicentre diabetes trials should blood samples be tested locally or sent to a central laboratory: an agreement analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fasting plasma glucose test: MedlinePlus Medical Encyclopedia Image [medlineplus.gov]
- 20. wwwn.cdc.gov [wwwn.cdc.gov]
- To cite this document: BenchChem. [The Role of DBPR108 in Incretin Hormone Regulation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606979#the-role-of-dbpr108-in-incretin-hormone-regulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com